molecular formula C21H16ClN5O3S2 B2932157 3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892736-94-6

3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2932157
CAS RN: 892736-94-6
M. Wt: 485.96
InChI Key: HSLBTJDKGUABFX-UHFFFAOYSA-N
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Description

The compound “3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .


Synthesis Analysis

The synthesis of similar heterocyclic compounds has been reported. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) and screened their in vitro antimicrobial activity against bacterial and fungal strains .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple rings and functional groups. It includes a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .

Scientific Research Applications

Synthesis and Biological Study

The synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, including compounds closely related to the one of interest, has been explored for their potential as potent and selective serotonin 5-HT6 receptor antagonists. These compounds have demonstrated significant binding affinity and ability to inhibit functional cellular responses to serotonin, showcasing their potential in treating disorders associated with the serotonin system (Ivachtchenko et al., 2010).

Antimicrobial and Antifungal Activities

New triazole derivatives, including those structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial activities. These studies have found that some of these compounds possess good to moderate activities against various microorganisms, suggesting their potential utility in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Activity

Research has also delved into the synthesis of new pyrimidine derivatives as potent inhibitors of certain kinases, such as Aurora-A kinase, which plays a critical role in cell division. These compounds have shown promising cytotoxic activity against cancer cell lines, suggesting their potential in cancer therapy (Shaaban et al., 2011).

Herbicidal Activity

Additionally, studies have been conducted on triazolopyrimidine-sulfonamide derivatives for their herbicidal activity. These investigations reveal the utility of such compounds in agricultural applications, offering a new approach to weed management (Shen De-long, 2005).

properties

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S2/c1-30-15-6-2-13(3-7-15)12-23-19-18-17(10-11-31-18)27-20(24-19)21(25-26-27)32(28,29)16-8-4-14(22)5-9-16/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLBTJDKGUABFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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